molecular formula C14H18N8O6 B456607 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N'-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N'-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE

Cat. No.: B456607
M. Wt: 394.34g/mol
InChI Key: JQUFDKFWCGHUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound characterized by the presence of multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction forms the core pyrazole structure, which is then further modified through nucleophilic reactions to introduce the acetyl and propanehydrazide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups present in the compound can be oxidized to form nitroso derivatives.

    Reduction: The nitro groups can also be reduced to amines under appropriate conditions.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its combination of multiple pyrazole rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N8O6

Molecular Weight

394.34g/mol

IUPAC Name

N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C14H18N8O6/c1-8-6-11(21(25)26)18-19(8)5-4-12(23)15-16-13(24)7-20-10(3)14(22(27)28)9(2)17-20/h6H,4-5,7H2,1-3H3,(H,15,23)(H,16,24)

InChI Key

JQUFDKFWCGHUMP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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